

Application of Pentadecanoic Acid-d3 in Metabolomics: A Detailed Guide for Researchers

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Compound of Interest

Compound Name: *Pentadecanoic acid-d3*

Cat. No.: *B1419098*

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For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the application of **Pentadecanoic acid-d3** in metabolomics studies. It includes detailed application notes, experimental protocols, and quantitative data presented for easy interpretation.

Pentadecanoic acid-d3 (C15:0-d3) is a deuterated stable isotope of pentadecanoic acid, a saturated fatty acid with an odd number of carbon atoms. In the field of metabolomics, which involves the comprehensive analysis of small molecule metabolites in biological systems, stable isotopes like C15:0-d3 are invaluable tools. They serve as internal standards for accurate quantification of their non-labeled counterparts and as tracers to investigate metabolic pathways and fluxes.

Core Applications in Metabolomics

The primary application of **Pentadecanoic acid-d3** in metabolomics is as an internal standard for the precise and accurate quantification of endogenous pentadecanoic acid and other fatty acids in various biological samples.^{[1][2]} Its chemical and physical properties are nearly identical to the endogenous analyte, but its increased mass allows it to be distinguished by mass spectrometry. This allows for the correction of variability that can occur during sample preparation, extraction, and analysis.

Beyond its role as an internal standard, deuterated fatty acids, including derivatives of pentadecanoic acid, are instrumental in metabolic flux analysis.^{[3][4][5]} By introducing the labeled compound into a biological system, researchers can trace its metabolic fate, elucidating

the dynamics of fatty acid metabolism, including pathways such as beta-oxidation, elongation, and incorporation into complex lipids. This approach is crucial for understanding metabolic dysregulation in various diseases.

Experimental Protocols

A standardized protocol for the extraction and quantification of fatty acids from biological samples is critical for obtaining reliable and reproducible results. The following is a generalized protocol derived from established methodologies.[\[2\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Protocol: Quantification of Total Fatty Acids in Plasma/Serum using GC-MS

1. Sample Preparation and Internal Standard Spiking:

- Thaw plasma or serum samples on ice.
- To 100 μL of plasma/serum, add a known amount of **Pentadecanoic acid-d3** internal standard solution. The exact amount should be optimized based on the expected concentration of the endogenous analyte.

2. Hydrolysis and Extraction:

- Add 1 mL of 2:1 (v/v) chloroform:methanol to the sample.
- Vortex thoroughly for 1 minute.
- Add 200 μL of 0.9% NaCl solution and vortex again.
- Centrifuge at 3000 x g for 5 minutes to separate the phases.
- Carefully collect the lower organic phase containing the lipids into a new glass tube.
- To hydrolyze the esterified fatty acids, add 500 μL of 1N KOH in methanol and incubate at 60°C for 30 minutes.
- After cooling, acidify the mixture with 500 μL of 1N HCl.

- Extract the free fatty acids by adding 1 mL of hexane and vortexing for 1 minute.
- Centrifuge at 3000 x g for 5 minutes and transfer the upper hexane layer to a clean tube.
- Repeat the hexane extraction and combine the organic phases.

3. Derivatization:

- Evaporate the hexane extract to dryness under a gentle stream of nitrogen.
- To the dried residue, add 25 μ L of 1% pentafluorobenzyl (PFB) bromide in acetonitrile and 25 μ L of 1% N,N-diisopropylethylamine in acetonitrile.^{[2][7][8]}
- Incubate at room temperature for 20 minutes to form PFB ester derivatives.
- Dry the derivatized sample under nitrogen.

4. GC-MS Analysis:

- Reconstitute the sample in 50 μ L of iso-octane.
- Inject 1 μ L of the sample into the GC-MS system.
- Gas Chromatography (GC) Conditions: The specific column, temperature program, and gas flow rates should be optimized for the separation of fatty acid methyl esters.
- Mass Spectrometry (MS) Conditions: Operate the mass spectrometer in negative chemical ionization (NCI) mode and use selected ion monitoring (SIM) to detect the specific ions for the PFB esters of pentadecanoic acid and its deuterated internal standard.

5. Quantification:

- Generate a standard curve using known concentrations of unlabeled pentadecanoic acid spiked with the same constant amount of **Pentadecanoic acid-d3** internal standard.
- Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard for both the samples and the standards.

- Determine the concentration of pentadecanoic acid in the samples by interpolating their peak area ratios on the standard curve.

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to the use of **Pentadecanoic acid-d3** in metabolomics.

Parameter	Value	Reference
Purity of Pentadecanoic acid-d3	≥99% deuterated forms (d1-d3)	[1]
Molecular Formula	C ₁₅ H ₂₇ D ₃ O ₂	[1]
Molecular Weight	245.4 g/mol	[1]
CAS Number	352431-40-4	[1]

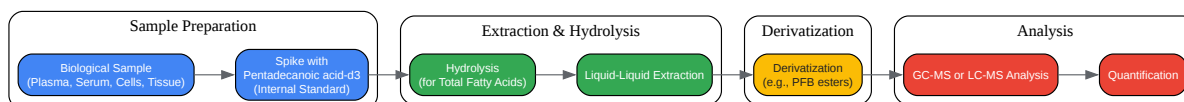
Table 1: Physicochemical Properties of **Pentadecanoic acid-d3**

Biological Matrix	Analyte	Internal Standard	Concentration Range	Instrumentation	Reference
Human Plasma	Free Fatty Acids	Deuterated Fatty Acid Mix	Not specified	GC-MS (NCI)	[2]
Human Serum	Total Fatty Acids	Methylnonadecanoate	Not specified	GC-MS	[10]
Rat Plasma	Deuterium-labeled fatty acids	Not specified	0.6 to 2.2 μM	HPLC-ESI-MS	[3]

Table 2: Examples of Quantitative Fatty Acid Analysis using Internal Standards

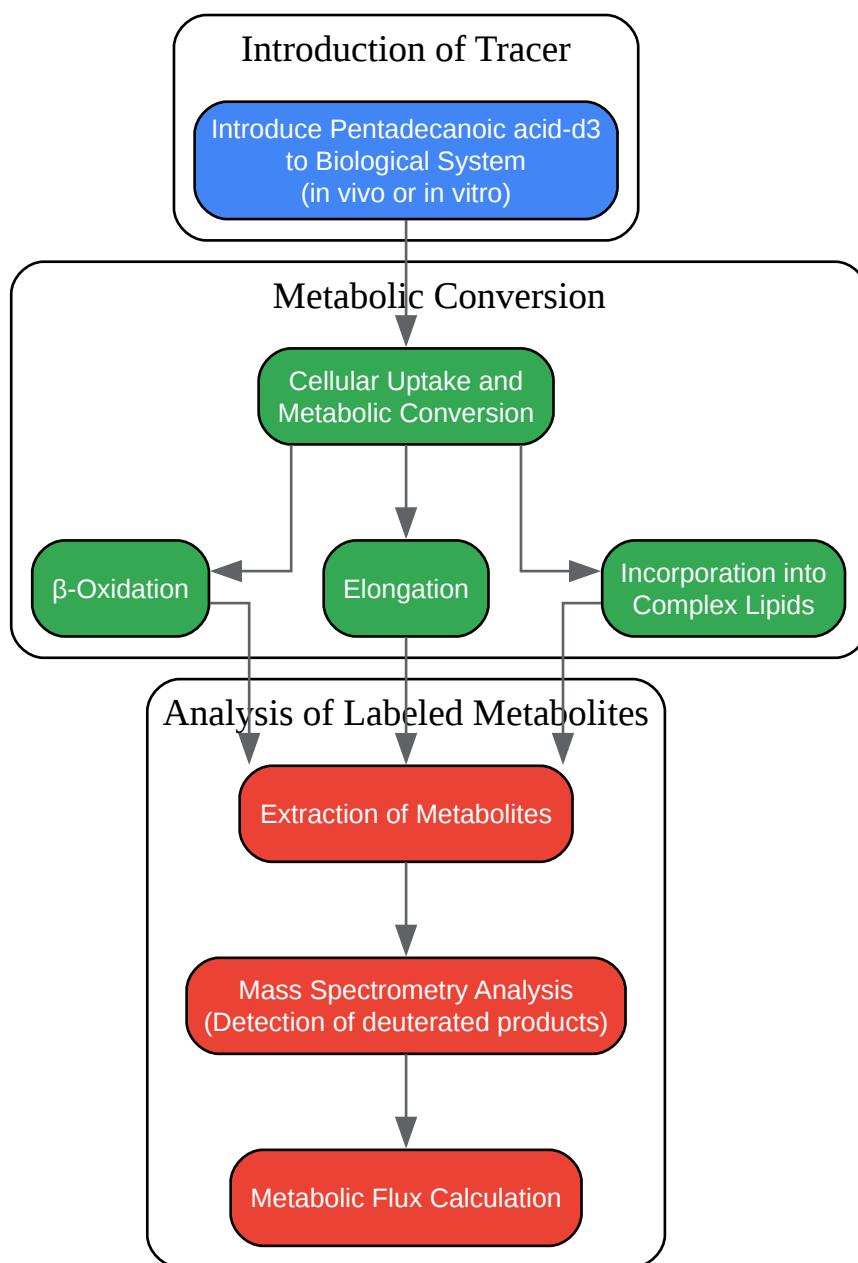
Experimental Workflows and Signaling Pathways

To visualize the experimental process, the following diagrams illustrate the key workflows.



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Figure 1: General workflow for the quantification of fatty acids using **Pentadecanoic acid-d3** as an internal standard.



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Figure 2: Conceptual workflow for a stable isotope tracing study using **Pentadecanoic acid-d3** to investigate fatty acid metabolism.

While **Pentadecanoic acid-d3** itself does not directly participate in signaling pathways in a regulatory manner, its corresponding endogenous molecule, pentadecanoic acid (C15:0), has been the subject of increasing research interest. Studies have explored its role as a biomarker for dairy fat intake and its associations with various health outcomes.[1][11][12] Furthermore,

emerging evidence suggests that C15:0 may have biological activities, including anti-inflammatory effects and the ability to modulate cellular signaling pathways related to metabolism and longevity.[13][14][15] For instance, C15:0 has been shown to activate AMP-activated protein kinase (AMPK) and inhibit mTOR, key regulators of cellular energy homeostasis and growth.[13][15]

In conclusion, **Pentadecanoic acid-d3** is a versatile and indispensable tool in modern metabolomics research. Its application as an internal standard ensures the accuracy of fatty acid quantification, while its use as a metabolic tracer provides deep insights into the complexities of lipid metabolism. The protocols and data presented here offer a solid foundation for researchers to incorporate this valuable tool into their studies.

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